Butyl ethyl ether

Beschreibung

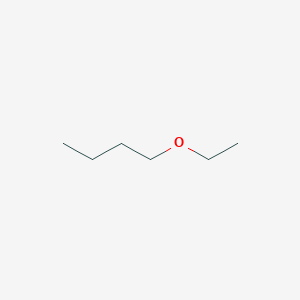

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHIWRCQKBBTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052311 | |

| Record name | 1-Ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl butyl ether appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

40 °F (NFPA, 2010) | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

628-81-9 | |

| Record name | ETHYL BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO396R19PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Butyl Ethyl Ether

Classical Synthesis Approaches

Classical methods for ether synthesis, particularly the Williamson Ether Synthesis and acid-catalyzed etherification, provide established routes for the formation of the ether linkage in butyl ethyl ether.

Acid-Catalyzed Etherification: Reaction Parameters and Catalytic Systems

Another classical method for synthesizing ethers is the acid-catalyzed dehydration of alcohols. masterorganicchemistry.commasterorganicchemistry.combyjus.com This method is particularly effective for the synthesis of symmetrical ethers from primary alcohols under controlled temperature conditions. masterorganicchemistry.combyjus.comlibretexts.org The reaction typically involves the protonation of an alcohol, followed by an SN2 reaction where a second molecule of alcohol attacks the protonated alcohol, displacing water. masterorganicchemistry.comlibretexts.org Subsequent deprotonation of the resulting protonated ether yields the neutral ether product. masterorganicchemistry.comlibretexts.org

For the synthesis of unsymmetrical ethers like this compound, the acid-catalyzed dehydration of a mixture of butanol and ethanol (B145695) can lead to a mixture of products: dibutyl ether, diethyl ether, and this compound. youtube.com This lack of selectivity makes it less ideal for preparing a specific unsymmetrical ether compared to the Williamson synthesis, especially if high purity of the desired product is required.

The acid-catalyzed etherification is most effective with primary alcohols. masterorganicchemistry.combyjus.comlibretexts.org Secondary and tertiary alcohols are prone to undergo dehydration to form alkenes via an E1 mechanism under acidic conditions, especially at higher temperatures. masterorganicchemistry.combyjus.comlibretexts.org

The selectivity of the acid-catalyzed etherification is highly dependent on the reaction temperature. For instance, the dehydration of ethanol in the presence of sulfuric acid can yield diethyl ether at around 140°C, while at higher temperatures (above 150°C), ethene is the major product due to elimination. libretexts.orgmasterorganicchemistry.combyjus.com

Various acidic catalysts can be employed, including protic acids like sulfuric acid masterorganicchemistry.combyjus.com and solid acid catalysts such as acidic ion-exchange resins wikipedia.orgacs.orgjetir.orgresearchgate.netresearchgate.netgeorganics.skgeorganics.sk, zeolites acs.orgresearchgate.netgeorganics.skugm.ac.id, and functionalized silica (B1680970) or carbon materials researchgate.netconicet.gov.arresearchgate.net. The choice of catalyst and reaction conditions influences the conversion and selectivity towards the desired ether product while minimizing side reactions like alkene formation. acs.orgresearchgate.netconicet.gov.arresearchgate.netacademie-sciences.fr Research has explored different catalysts and reaction parameters to optimize ether synthesis, particularly for fuel additives like ethyl tert-butyl ether (ETBE), which is an isomer of this compound. acs.orgjetir.orgresearchgate.netresearchgate.netgeorganics.skgeorganics.skugm.ac.idacs.orgchemicalbook.com While these studies focus on ETBE, the principles regarding catalyst type, temperature, and reactant ratios are relevant to acid-catalyzed etherifications in general.

Example Data Table (Illustrative - based on general principles, not specific to this compound synthesis via acid catalysis from search results):

| Catalyst Type | Alcohol Type (Primary) | Temperature (°C) | Major Product | Side Product(s) | Selectivity (Ether) |

| Protic Acid (e.g., H₂SO₄) | Primary | ~140 | Symmetrical Ether | Alkene, Water | High (at optimal T) |

| Protic Acid (e.g., H₂SO₄) | Primary | >150 | Alkene | Ether, Water | Low |

| Solid Acid (e.g., Ion Resin) | Primary | Optimized | Symmetrical/Unsymmetrical Ether | Alkene, Water | Varies by Catalyst |

Note: This table provides a general illustration of outcomes based on acid-catalyzed alcohol dehydration principles and is not specific experimental data for this compound synthesis.

Influence of Temperature and Pressure on Reaction Kinetics

The synthesis of ethers from alcohols and olefins or from two alcohol molecules is typically an equilibrium-limited reaction. For instance, the liquid-phase synthesis of ethyl tert-butyl ether (ETBE) from ethanol and isobutylene (B52900) over an ion-exchange resin catalyst is of significant industrial importance. osti.gov This reaction is reversible and slightly exothermic with respect to ether formation. royalsocietypublishing.org Consequently, the amount of ether produced at equilibrium generally decreases with increasing temperature. core.ac.uk

Studies on the synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol catalyzed by beta-zeolite in reactive distillation have investigated the effect of various parameters, including temperature. researchgate.net Similarly, kinetic studies of ETBE synthesis using ion exchange resins have examined the influence of temperature on reaction rates. colab.wsresearchgate.net Internal mass transfer effects within the catalyst can become more noticeable at higher reaction temperatures. researchgate.net

Pressure also plays a role in etherification reactions. The industrial production of ethyl tert-butyl ether often involves carrying out the reaction under pressurized conditions, for example, at 0.6 MPa or in the range of 0.8–1.3 MPa. wikipedia.orggeorganics.sk Some studies have been conducted at pressures up to 2.5 MPa. ub.eduub.edu Higher pressures can influence the phase behavior of the reactants and products, which is particularly relevant in processes like reactive distillation where the reaction and separation occur simultaneously.

Detailed data on the specific influence of temperature and pressure on the reaction kinetics of this compound synthesis (beyond ETBE) is less extensively reported in the provided search results. However, the principles observed for ETBE synthesis regarding the exothermic nature of ether formation and the impact of temperature on equilibrium and mass transfer are generally applicable to similar etherification reactions.

Modern Synthetic Strategies and Process Intensification

Modern synthetic strategies for this compound production, especially ETBE, often focus on liquid-phase reactions utilizing solid acid catalysts. Process intensification techniques, such as reactive distillation, are also employed to improve efficiency and product yield by combining reaction and separation in a single unit. researchgate.netugm.ac.idacs.orggoogle.com

Liquid-Phase Etherification from Alcohol Precursors

Liquid-phase etherification is a common approach for synthesizing ethers. This typically involves the reaction of an alcohol with another alcohol or with an olefin in the presence of an acidic catalyst. mdpi.com

A significant route for the formation of ethyl tert-butyl ether (ETBE) involves the reaction between tert-butyl alcohol (TBA) and ethanol (EtOH). researchgate.netacs.orgresearchgate.netacs.org This reaction can be represented by the equilibrium:

TBA + EtOH <=> ETBE + H₂O

This reaction is often carried out in the liquid phase using acid catalysts. acs.orgresearchgate.net While the reaction between isobutene and ethanol is a common industrial method for ETBE production, the use of tert-butyl alcohol and ethanol offers an alternative route, particularly relevant when considering biomass-derived ethanol and potential sources of TBA. georganics.skacs.org

However, a significant challenge when using tert-butyl alcohol as a precursor is the competing dehydration reaction of TBA to isobutene and water. ugm.ac.idacs.org This side reaction can reduce the yield of the desired ether. The presence of water, either as a byproduct or introduced with lower-grade alcohol feedstocks, can also inhibit the activity of some catalysts. acs.org

The development of effective solid acid catalysts is crucial for the efficient liquid-phase synthesis of this compound. These catalysts facilitate the reaction by providing acidic sites that promote the formation of the ether linkage.

Strong acid cation-exchange resins are widely used as heterogeneous catalysts in the synthesis of tert-alkyl ethers like ETBE. osti.govcolab.wsresearchgate.netwikipedia.orgresearchgate.netedu.krd These resins are typically based on a polymer matrix, such as polystyrene-divinylbenzene, with strongly acidic sulfonic acid groups. ub.edumdpi.com

Examples of commonly studied cation-exchange resins include the Amberlyst series (e.g., Amberlyst 15, Amberlyst 35), S-54, and D-72. colab.wsresearchgate.netacs.orgresearchgate.netresearchgate.netlboro.ac.ukresearchgate.net Studies have compared the performance of different resins in the etherification of ethanol with tert-butyl alcohol or isobutene. For instance, in the liquid-phase etherification between ethanol and tert-butyl alcohol, D-72 has shown high activity, while S-54 has demonstrated high selectivity and lower inhibition by water among the tested catalysts. researchgate.net Amberlyst 15 is another frequently used resin catalyst for ETBE synthesis from isobutene and ethanol. osti.govcolab.wsmdpi.com

The activity and selectivity of these catalysts are influenced by factors such as their acid strength, surface area, and pore structure. researchgate.netmdpi.com The macroreticular structure of some resins, like Amberlyst 15, can offer advantages in certain reaction systems. mdpi.com

Zeolites offer acidic sites within their porous structure that can catalyze the etherification reaction. pku.edu.cnresearchgate.net The activity and selectivity of zeolite catalysts can be influenced by their acidity, pore size, and structure. researchgate.net Some studies suggest that the reaction mechanism over zeolites like HZSM-5 may involve a concerted reaction pathway where ethanol and isobutene are simultaneously adsorbed on the acidic sites. pku.edu.cn

Compared to some cation-exchange resins, beta-zeolites have shown promising selectivity in ETBE synthesis, although their catalytic activity might be lower in some cases. mdpi.com Modified beta-zeolites, for example, with the addition of metals, have also been explored to enhance catalytic performance and potentially enable co-synthesis of other products. google.com

Thermodynamic and Kinetic Modeling of Liquid-Phase Reactions

Liquid-phase etherification reactions, such as the synthesis of ethyl tert-butyl ether (ETBE) from ethanol and isobutene, are often studied using thermodynamic and kinetic modeling to understand reaction behavior and optimize conditions. The reaction is typically carried out in the presence of acidic catalysts, such as macroreticular ion-exchange resins like Amberlyst 15. colab.wsosti.gov

Experimental investigations into the liquid-phase synthesis of ETBE have been conducted in batch reactors to gather data on equilibrium and kinetics. colab.ws Thermodynamic information obtained from equilibrium data can be compared with theoretical calculations, such as those using the UNIFAC method. colab.ws

Kinetic modeling is crucial for developing reaction mechanisms and rate expressions. Due to the non-ideality of liquid-phase mixtures containing olefins, alcohols, and ethers, activity-based kinetic expressions are often more appropriate than concentration-based ones. ub.edu Proposed rate equations are frequently derived from Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) mechanisms, assuming the surface reaction is the rate-determining step. ub.edu

Studies have shown that the resin's affinity for polar substances and the strong non-ideality of the liquid phase contribute to complex kinetic behavior. colab.ws Simulations using developed kinetic models have shown good agreement with experimental results. colab.ws

Data from kinetic studies can be used to determine reaction rates under various conditions, such as different initial reactant ratios and catalyst amounts. colab.ws

Vapor-Phase Etherification: Catalytic Performance and Byproduct Formation

Vapor-phase etherification offers an alternative route for ether synthesis. This process involves reacting the alcohol and olefin in the gas phase over a solid acid catalyst.

Side reactions and byproduct formation are significant considerations in vapor-phase etherification. fishersci.co.ukresearchgate.net For instance, in the synthesis of ethyl tert-butyl ether (ETBE) over heteropolyacid catalysts at temperatures above 368 K, byproducts such as diethyl ether and ethylene (B1197577) have been observed. fishersci.co.ukepa.gov

Heteropolyacids have been investigated as catalysts for vapor-phase etherification reactions. Studies on the vapor-phase synthesis of ethyl tert-butyl ether (ETBE) have utilized different types of heteropolyacid catalysts. fishersci.co.ukepa.gov The activity of these catalysts has been shown to vary depending on their specific composition and structure. For example, in ETBE synthesis, an activity order of silicotungstic acid > tungstophosphoric acid (Dawson) > tungstophosphoric acid (Keggin) has been observed among the tested heteropolyacids. fishersci.co.ukepa.govresearchgate.net

Analysis techniques like DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) of pyridine-adsorbed samples can provide insights into the acidity of the catalysts, which correlates with their activity. fishersci.co.ukepa.gov The significance of Brønsted acidity on catalyst activity has been highlighted in these studies. fishersci.co.ukepa.gov

Acidic ion-exchange resins are also employed as catalysts in vapor-phase etherification. fishersci.co.ukepa.gov Similar to heteropolyacids, the performance of ion-exchange resins varies depending on the specific resin type. In vapor-phase ETBE synthesis, an activity order of Amberlyst 15 > Lewatit K-2629 > Amberlyst 35 > Amberlyst 16 has been reported for different ion-exchange resins. fishersci.co.ukepa.govresearchgate.net

The presence of water can have an inhibiting effect on ethanol adsorption and, consequently, on catalyst activity when using ion-exchange resins like Amberlyst 15. fishersci.co.ukepa.gov Interestingly, studies have found that the conversion of diluted ethanol to ETBE in the presence of Amberlyst 15 was higher compared to using pure ethanol with Amberlyst 16 and Amberlyst 35. fishersci.co.ukepa.gov

Sustainable and Bio-Sourced Production Routes

There is growing interest in developing sustainable and bio-sourced routes for chemical production, including ethers. This involves utilizing renewable feedstocks and environmentally friendly processes. credenceresearch.comgitbook.io

Bio-sourced isobutylene can be produced through bacterial fermentative processes using genetically engineered microorganisms and renewable resources such as sugar, cereals, agricultural, and forestry waste. mdpi.com The direct etherification of this fermentative-produced isobutylene with ethanol offers a route to fully renewable ethyl tert-butyl ether (ETBE). mdpi.comfraunhofer.deresearchgate.net

Studies have demonstrated the feasibility of using fermentative-produced isobutylene as an undiluted substrate in solvent-free catalysis for ETBE synthesis. mdpi.comfraunhofer.de Acidic ion exchangers like Amberlyst-15 have been successfully applied as catalysts in this process. mdpi.comfraunhofer.deresearchgate.net High yields of ETBE, up to 97 mol%, have been achieved using a molar ratio of isobutylene to ethanol of 1:0.9. mdpi.comfraunhofer.deresearchgate.net Impurities like CO₂ can influence the liquid-phase process. mdpi.comfraunhofer.de

The integration of bio-sourced ethanol feedstocks is a key aspect of sustainable ether production. Ethanol produced through fermentation and distillation from biomass is a renewable alternative to ethanol derived from fossil fuels. credenceresearch.comgitbook.ioatamanchemicals.comspglobal.com

Using bio-sourced ethanol in the etherification reaction with isobutylene allows for the production of partially or fully renewable ethers like ETBE. credenceresearch.comgitbook.iomdpi.comatamanchemicals.com This aligns with sustainability goals and can contribute to reducing reliance on fossil-based inputs and lowering the carbon footprint of the resulting ethers. credenceresearch.comgitbook.ioatamanchemicals.com The availability of bio-based ethanol is enhancing the production capacity of ethers like ETBE. credenceresearch.com

It appears there might be a misunderstanding regarding the chemical compound and the available industrial process information. The detailed outline provided for the synthesis methodologies, specifically focusing on reactive distillation column design and operation, model development and validation using industrial data, and control structures for enhanced product purity and stoichiometry, aligns closely with the documented industrial production of Ethyl tert-butyl ether (ETBE) , not This compound .

This compound (PubChem CID 12355) smolecule.comblogspot.com, also known as 1-ethoxybutane smolecule.comblogspot.com, is a different structural isomer from Ethyl tert-butyl ether (ETBE) (PubChem CID 12512) askfilo.comorgsyn.orgnii.ac.jp, also known as 2-ethoxy-2-methylpropane askfilo.comnii.ac.jp.

The industrial synthesis information found in the search results primarily details the production of ETBE through the reaction of ethanol and isobutene, often utilizing reactive distillation atamanchemicals.comedu.krdresearchgate.netresearchgate.netfossee.ingoogle.comsmolecule.com. This includes studies on reactive distillation column design and operation for ETBE atamanchemicals.comresearchgate.netfossee.in, model development and validation using industrial data for ETBE production researchgate.netchegg.comdoubtnut.combrainscape.com, and control structures for ETBE reactive distillation columns atamanchemicals.comedu.krdresearchgate.netgoogle.com.

While synthesis methods for this compound exist, such as the Williamson Ether Synthesis smolecule.comblogspot.comaskfilo.comdoubtnut.combrainscape.com, the detailed industrial-scale process design, reactive distillation application, and control strategies supported by industrial data, as specified in your outline, are predominantly documented for Ethyl tert-butyl ether (ETBE) in the available search results.

Therefore, based on the provided search results and the strict requirement to adhere solely to the outline's specified topics and the compound "this compound", it is not possible to generate a thorough, informative, and scientifically accurate article on the industrial-scale synthesis of this compound using reactive distillation and the detailed process control aspects outlined, as this information pertains to Ethyl tert-butyl ether (ETBE).

Reaction Mechanisms and Chemical Transformations of Butyl Ethyl Ether

Acid-Induced Cleavage Reactions

The most common reaction of ethers is the cleavage of the C–O bond using strong acids. libretexts.orgmasterorganicchemistry.com This process is acid-catalyzed and typically involves nucleophilic substitution reactions. wikipedia.org The mechanism of cleavage (SN1 or SN2) is largely determined by the structure of the alkyl groups bonded to the oxygen atom and the nature of the acid used. jove.comlibretexts.org

The initial step in the acid-induced cleavage of ethers is the protonation of the ether oxygen by the strong acid. libretexts.orgmasterorganicchemistry.comjove.com This protonation transforms the poor leaving group (alkoxy group, RO⁻) into a good leaving group (alcohol, ROH). masterorganicchemistry.com

R–O–R' + H⁺ → [R–O⁺H–R']

Once the ether is protonated, a nucleophilic attack by the conjugate base of the acid (e.g., halide ion) or the departure of an alcohol molecule can occur, leading to the cleavage of the C–O bond. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Pathways (SN1 and SN2)

Acidic cleavage of ethers can proceed through either SN1 or SN2 mechanisms. libretexts.orgmasterorganicchemistry.comjove.com The specific pathway is highly dependent on the nature of the alkyl substituents on the ether. libretexts.org

Cleavage Selectivity Based on Alkyl Group Substitution

For ethers with primary or secondary alkyl groups, the cleavage typically occurs via an SN2 mechanism. libretexts.orglibretexts.org In this concerted reaction, the nucleophile (e.g., halide ion) attacks the less sterically hindered carbon atom of the protonated ether, simultaneously displacing the alcohol molecule. libretexts.orgjove.comlibretexts.org

In the case of butyl ethyl ether (assuming n-butyl ethyl ether), which has a primary butyl group and a primary ethyl group, cleavage with a strong acid like HBr or HI would primarily follow an SN2 pathway. The nucleophilic halide ion (Br⁻ or I⁻) would preferentially attack the less sterically hindered ethyl carbon. libretexts.orgmasterorganicchemistry.com This would result in the formation of an ethyl halide and n-butanol, or vice versa, depending on which C-O bond is cleaved and which alkyl group is attacked by the nucleophile. However, studies on similar unsymmetrical ethers with primary and secondary groups indicate that the halide nucleophile attacks the less hindered site. libretexts.orglibretexts.org For this compound, both the ethyl and butyl groups are primary, but the ethyl group is slightly less hindered.

If the ether contains a tertiary, benzylic, or allylic alkyl group, the cleavage is more likely to occur via an SN1 mechanism. libretexts.orgjove.comlibretexts.org This is because these groups can form relatively stable carbocations. libretexts.orgjove.comlibretexts.orgfiveable.me

Carbocation Stability and Reaction Pathways

The stability of potential carbocation intermediates plays a crucial role in determining whether the SN1 pathway is favored. Tertiary, benzylic, and allylic carbocations are more stable than primary or secondary carbocations due to factors like hyperconjugation and resonance stabilization. libretexts.orgjove.comlibretexts.orgfiveable.mevaia.com

For ethers with a tertiary alkyl group, the protonated ether can undergo dissociation to form a stable tertiary carbocation and an alcohol. jove.comlibretexts.orgstackexchange.com The carbocation is then rapidly attacked by the nucleophile to form the alkyl halide. jove.com For example, the cleavage of tert-butyl ethyl ether with acid predominantly follows an SN1 pathway, leading to the formation of a stable tert-butyl carbocation and ethanol (B145695). vaia.comstackexchange.com The tert-butyl carbocation then reacts with the halide to form tert-butyl halide.

In this compound, neither the butyl nor the ethyl group is tertiary, benzylic, or allylic. Therefore, the formation of a stable carbocation is less likely, favoring the SN2 pathway under typical acidic cleavage conditions with good nucleophiles like bromide or iodide. libretexts.orglibretexts.org

Halogen Acid Reactivity in Ether Cleavage (e.g., HBr, HI, HCl)

The reactivity of hydrogen halides (HX) in cleaving ethers follows the order HI > HBr > HCl. jove.compressbooks.pub This trend is primarily attributed to the nucleophilicity and acidity of the hydrogen halides. Iodide (I⁻) and bromide (Br⁻) ions are better nucleophiles than chloride (Cl⁻) ions, and HI and HBr are stronger acids than HCl. masterorganicchemistry.compressbooks.pub

In the SN2 mechanism, the nucleophilicity of the halide ion is crucial for the attack on the carbon atom of the protonated ether. masterorganicchemistry.com Iodide, being the largest and most polarizable halide, is the best nucleophile among the common halides in protic solvents, making HI the most effective acid for SN2 ether cleavage. masterorganicchemistry.com

While HBr and HI readily cleave ethers, HCl is generally less effective and often does not cleave ethers under typical conditions. libretexts.orgjove.comlibretexts.orgpressbooks.pub HF is generally unsuitable for ether cleavage. jove.com

When this compound is treated with excess concentrated HBr or HI, the initial products are likely to be a mixture of butyl halide, ethyl halide, butanol, and ethanol, formed via SN2 attack on the protonated ether. organicchemistrytutor.com However, if excess hydrohalic acid is used, the alcohols formed can further react with the acid via SN2 pathways to produce the corresponding alkyl halides. libretexts.orgjove.com

For example, the reaction of this compound with excess HI could lead to the formation of butyl iodide and ethyl iodide. vaia.comorganicchemistrytutor.com

Thermal Decomposition Processes

Thermal decomposition, or pyrolysis, of ethers involves the breaking of chemical bonds due to heat in the absence of other reagents. Studies on the thermal decomposition of ethers, including those with butyl and ethyl groups, have been conducted to understand their behavior at elevated temperatures. researchgate.netpublish.csiro.aupublish.csiro.auroyalsocietypublishing.orgresearchgate.netacs.orgresearchgate.net

The thermal decomposition of ethers can proceed via radical-chain mechanisms or unimolecular elimination pathways, depending on the specific ether structure and the reaction conditions (temperature, pressure). researchgate.netpublish.csiro.auroyalsocietypublishing.orgresearchgate.net

Research on the pyrolysis of t-butyl ethyl ether, a structural isomer of this compound, has shown that its decomposition in the range of 433-484°C is consistent with a unimolecular mechanism, producing ethanol and isobutene. researchgate.netpublish.csiro.aupublish.csiro.au The kinetic form was found to be first order. researchgate.netpublish.csiro.au The Arrhenius equation for the decomposition of t-butyl ethyl ether was reported as k₁ = 10¹⁷.₁₈exp(-59740/RT) sec⁻¹. researchgate.netpublish.csiro.au

Studies on the pyrolysis of other ethers, such as diethyl ether and di-n-butyl ether, indicate that both molecular elimination and radical-chain processes can occur. publish.csiro.auroyalsocietypublishing.orgacs.orgresearchgate.net For instance, the thermal decomposition of diethyl ether can yield ethanol and ethylene (B1197577) via a molecular split, alongside products from a radical-chain process. royalsocietypublishing.org

For this compound, thermal decomposition at high temperatures would likely involve the cleavage of C-O and C-C bonds through complex radical mechanisms, leading to a variety of products including smaller hydrocarbons (alkanes, alkenes), aldehydes, and alcohols. Studies on the pyrolysis of di-n-butyl ether have identified alkanes, carbonyl compounds, and alkenes as main products, with a detailed radical chain mechanism proposed to explain their formation. acs.org

While specific detailed research findings solely focused on the thermal decomposition products and kinetics of n-butyl ethyl ether were not extensively found in the immediate search results, the general principles observed for similar ethers suggest that its high-temperature decomposition would involve complex radical chemistry and potentially some unimolecular elimination, leading to a mixture of products derived from the fragmentation of the butyl and ethyl chains and the ether linkage.

Unimolecular Mechanisms of Decomposition

Unimolecular decomposition involves the breakdown of a single molecule without the involvement of other species. For ethers, a common unimolecular pathway is the elimination reaction, which typically proceeds through a four-membered transition state, yielding an alcohol and an alkene. Studies on the thermal decomposition of related ethers, such as t-butyl methyl ether, have shown kinetics consistent with a unimolecular mechanism, producing an alkene (isobutene) and an alcohol (methanol). researchgate.net While direct studies specifically detailing the unimolecular decomposition mechanism of this compound are less prevalent in the provided results, the general understanding of ether decomposition suggests this pathway is plausible, leading to the formation of ethanol and 1-butene.

Radical-Chain Mechanisms in Thermal Degradation

Thermal degradation of ethers can also proceed via radical-chain mechanisms, particularly at elevated temperatures. These mechanisms typically involve initiation steps that generate free radicals, followed by propagation steps where these radicals react with the ether, leading to the formation of various products and the generation of new radicals, thus continuing the chain. Termination steps occur when radicals combine. Research on the thermal decomposition of this compound at elevated pressure and temperatures (150–345 °C) has proposed a detailed radical chain reaction mechanism. researchgate.net This mechanism suggests that the formation of favored ether radicals, through hydrogen abstraction from C-H bonds, is a key step, and the subsequent decomposition of these radicals gives rise to the main pyrolysis products, which include C1–C4 alkanes, carbonyl compounds (like carbon monoxide or butanone), and alkenes. researchgate.net

Catalytic Effects of Hydrogen Halides on Decomposition Kinetics

Hydrogen halides, such as hydrogen chloride (HCl) and hydrogen bromide (HBr), are known to catalyze the decomposition of ethers. This catalysis typically involves a polar mechanism where the hydrogen halide interacts with the ether's oxygen atom, weakening a C-O bond and facilitating decomposition. Studies on the hydrogen chloride catalyzed decomposition of t-butyl ethyl ether at temperatures between 320 and 428 °C have shown that isobutene is a primary product, and the reaction kinetics are first order with respect to both the ether and hydrogen chloride. publish.csiro.au Similarly, the hydrogen bromide catalyzed decomposition of t-butyl ethyl ether occurs at lower temperatures (263-337 °C) and involves two major reactions: one producing isobutene with kinetics first order in each reactant (presumably a molecular mechanism), and another producing isobutane (B21531) via a radical chain reaction that is inhibited by cyclohexene. publish.csiro.au The catalytic effect of hydrogen halides highlights the influence of acidic environments on the decomposition pathways and kinetics of this compound.

Oxidation and Peroxide Formation

Ethers, including this compound, are susceptible to oxidation in the presence of oxygen, which can lead to the formation of hazardous peroxides.

Reactivity with Oxidizing Agents

This compound can react with oxidizing agents. The primary concern regarding the oxidation of ethers is the formation of peroxides, particularly hydroperoxides, at the carbon atom adjacent to the ether oxygen (the alpha-carbon). This process, known as autoxidation, is a radical reaction initiated by the presence of oxygen and often light or trace impurities. While specific data on the reactivity of this compound with a wide range of oxidizing agents is not extensively detailed in the provided results, the general understanding of ether chemistry indicates their susceptibility to oxidation, especially by strong oxidizing agents. fishersci.com

Formation of Explosive Peroxides: Mechanisms and Prevention

The formation of explosive peroxides in ethers like this compound is a significant safety concern. The mechanism involves a free-radical chain process where an alpha-hydrogen atom is abstracted from the ether, forming a radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can abstract a hydrogen atom from another ether molecule to form a hydroperoxide and propagate the chain. acs.org These hydroperoxides can further react to form more complex and unstable cyclic or polymeric peroxides, which are shock and heat-sensitive and can detonate. colorado.edu

Prevention of peroxide formation in ethers typically involves storing the ether in tightly closed, air-impermeable containers away from light and heat, as light and air can initiate the autoxidation process. utdallas.edu, vumc.org Inhibitors are often added by manufacturers to scavenge radicals and prevent chain propagation. utdallas.edu, vumc.org Periodically testing for the presence of peroxides and proper disposal of old or contaminated material are crucial safety measures. colorado.edu, utdallas.edu Distillation of ethers should be avoided if peroxides are suspected, as this can concentrate the peroxides in the still bottoms, leading to an explosion hazard. colorado.edu, vumc.org

Interaction Studies with Hydroxyl Radicals in Atmospheric Chemistry

Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere that play a crucial role in the degradation of many organic compounds, including ethers. iiab.me They are often referred to as the "detergent" of the troposphere due to their role in removing pollutants. iiab.me The reaction of hydroxyl radicals with ethers typically involves hydrogen abstraction from the ether molecule, forming a carbon-centered radical. This radical can then react further with oxygen and other atmospheric species, leading to the formation of various oxidation products. While specific studies on the interaction of this compound with hydroxyl radicals in atmospheric chemistry are not detailed in the provided search results, research on related ethers like ethyl tert-butyl ether (ETBE) has investigated their oxidation initiated by hydroxyl radicals. researchgate.net These studies are important for understanding the atmospheric fate and lifetime of ethers.

Advanced Research Applications of Butyl Ethyl Ether

Solvent Applications in Specialized Organic Synthesis

Butyl ethyl ether is recognized for its utility as a solvent in a range of organic synthesis reactions. Its effectiveness stems from its ability to interact with both polar and non-polar compounds, allowing it to serve as a reaction medium for diverse chemical transformations. It is also noted for its use as an inert reaction medium. chemicalbook.comguidechem.comechemi.com

Facilitation of Reactions Involving Polar and Non-Polar Compounds

The amphipathic nature of this compound, arising from its ether functional group and alkyl chains, contributes to its solubility in both organic and aqueous solutions. This characteristic makes it particularly useful in facilitating reactions that involve reactants with differing polarities. smolecule.com As a versatile solvent, it can help bridge the gap between reactants that might not otherwise readily dissolve in the same medium, thereby promoting reaction efficiency. Its application in organic synthesis includes serving as a solvent or reaction medium in the synthesis or purification of acetophenone (B1666503) derivatives, such as 2,5-dichloroacetophenone. chemicalbull.com

Role in Distillation and Evaporation Processes

The physical properties of this compound, specifically its boiling point of approximately 91-92 °C, make it suitable for use in distillation and evaporation processes within organic chemistry laboratories. chemicalbook.comechemi.comsmolecule.comfishersci.dk These techniques are fundamental for the purification and isolation of reaction products. However, it is important to note that this compound is categorized as a compound that can form peroxides upon concentration, such as during distillation or evaporation. chemicalbook.comechemi.comnih.govsu.se This characteristic necessitates careful handling and appropriate safety measures, including testing for peroxide formation before undertaking such processes and ensuring a residue remains to avoid concentrating potential peroxides. su.se Purification methods for this compound often involve drying and fractional distillation. chemicalbook.com

Here is a summary of some relevant physical properties of this compound:

| Property | Value | Source |

| CAS Number | 628-81-9 | chemicalbook.comsmolecule.comchemicalbull.comfishersci.dknih.govfishersci.co.ukcenmed.comsigmaaldrich.comcymitquimica.compharmaffiliates.comtcichemicals.comchemicalbook.com |

| Molecular Formula | C₆H₁₄O | smolecule.comchemicalbull.comnih.govfishersci.co.ukcenmed.comsigmaaldrich.comcymitquimica.compharmaffiliates.com |

| Molecular Weight | 102.17 g/mol | smolecule.comchemicalbull.comnih.govfishersci.co.ukcenmed.comsigmaaldrich.comcymitquimica.compharmaffiliates.com |

| Boiling Point | 91-92 °C | chemicalbook.comechemi.comsmolecule.comfishersci.dk |

| Melting Point | -124 °C | chemicalbook.comechemi.comsigmaaldrich.comsigmaaldrich.cn |

| Density | 0.75 g/mL at 25 °C | chemicalbook.comechemi.comfishersci.dksigmaaldrich.comsigmaaldrich.cn |

| Water Solubility | Slightly soluble in water | chemicalbook.comechemi.comfishersci.dk |

| Flash Point | -1 °C (30.2 °F) closed cup | chemicalbook.comechemi.comfishersci.dksigmaaldrich.com |

| Refractive Index | n²⁰/D 1.382 | chemicalbook.comechemi.comfishersci.dksigmaaldrich.com |

Analytical Chemistry Methodologies

This compound is also utilized in analytical chemistry, primarily for its properties related to extraction and separation. smolecule.com

Chromatographic Applications (GC, LC) as Mobile Phases or Extraction Solvents

In chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), this compound is employed as a mobile phase or an extraction solvent. smolecule.com Its use in these applications is attributed to its extraction and separation capabilities. smolecule.com Some sources indicate its suitability due to relatively low volatility and relatively high boiling point smolecule.com, although the boiling point is also described as low in the context of distillation chemicalbook.comechemi.comsmolecule.comfishersci.dk. It serves as an extraction solvent in various analytical procedures. chemicalbook.comechemi.com

Extraction and Separation Techniques

This compound is used in analytical chemistry for its effectiveness in extraction and separation processes. smolecule.com It functions as an extraction solvent in laboratory settings. chemicalbook.comechemi.com These applications leverage its ability to selectively dissolve or partition analytes from complex mixtures, which is a critical step in sample preparation for various analytical measurements.

Advanced Detection and Monitoring Systems

Based on the available research, specific detailed applications of this compound (CAS 628-81-9) within advanced detection and monitoring systems are not extensively documented. While ethers in general, and specifically the isomer ethyl tert-butyl ether (ETBE), have been explored in the context of monitoring volatile organic compounds (VOCs) and environmental contaminants, comprehensive research focusing on this compound (CAS 628-81-9) for such advanced detection methodologies is not prominently featured in the provided search results.

Biochemical Research Techniques

This compound also finds utility in certain biochemical research applications.

Microenzymatic Method Development

This compound has found application in biochemical research, specifically in the quantitative analysis of acetyl groups in proteins and peptides. A microenzymatic method utilizes this solvent to facilitate the cleavage of acetyl groups, enabling their subsequent measurement smolecule.com. This highlights its utility as a solvent in specific enzymatic assays.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling techniques are valuable tools for investigating the properties and behavior of chemical compounds like this compound. These methods provide insights into structure-property relationships, biological kinetics, and reaction mechanisms.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling involves developing predictive models that correlate the chemical structure of compounds with their various properties semanticscholar.org. This compound has been included in QSPR studies, such as those aimed at predicting log Pliver values for volatile organic compounds semanticscholar.orgnih.gov. These models utilize molecular descriptors derived from the chemical structure to estimate properties, which can be useful in various fields, including environmental science and toxicology nih.gov.

Research on related ethers, such as ethyl tert-butyl ether (ETBE), further illustrates the application of QSPR modeling in predicting toxicokinetic parameters like partition coefficients and metabolic constants (Vmax and Km) sigmaaldrich.comjst.go.jpjst.go.jpnih.govresearchgate.net. While these specific studies focus on ETBE, the principles of QSPR modeling are applicable to this compound for predicting its physicochemical and biological properties based on its molecular structure.

Physiologically Based Kinetic (PBK) Modeling and Monte Carlo Simulations

Physiologically Based Kinetic (PBK) modeling is a mathematical technique used to describe the absorption, distribution, metabolism, and excretion (ADME) of chemical substances within biological systems jst.go.jpepa.gov. Monte Carlo simulations are often coupled with PBK models to conduct uncertainty and sensitivity analyses of toxicokinetic parameters jst.go.jpjst.go.jpnih.govresearchgate.net.

While much of the published research in this area focuses on ethyl tert-butyl ether (ETBE) due to its historical use as a fuel additive jst.go.jpjst.go.jpnih.govresearchgate.netsigmaaldrich.com, the methodology is relevant to understanding the kinetic behavior of other ethers, including this compound, in biological systems. PBK models for ETBE have been developed to predict its toxicokinetics in humans and rats, using parameters sometimes predicted by QSPR jst.go.jpjst.go.jpnih.govresearchgate.netsigmaaldrich.com. Monte Carlo simulations in these studies help evaluate the reliability of estimated parameters and internal dose metrics jst.go.jpjst.go.jpnih.gov. The application of these techniques to this compound would involve constructing a model based on its specific physicochemical properties and metabolic fate to predict its behavior within an organism.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules, providing insights into reaction mechanisms and transition states researchgate.netchemrxiv.org. While direct DFT studies specifically detailing the reaction mechanisms of this compound itself were not extensively found in the search results, DFT is a widely used tool in the study of ether chemistry and reactions where ethers are involved.

For instance, DFT calculations have been employed to study the gas phase decomposition of related ethers, such as t-butyl methyl ether, catalyzed by hydrogen halides, elucidating the reaction pathways and the influence of the halogen on the mechanism researchgate.netamelica.org. DFT has also been used to understand the mechanism of reactions where ethers, like ethyl butyl ether, might be formed as by-products rsc.org. Furthermore, DFT calculations have been applied to study reaction mechanisms in the presence of ethers acting as solvents, such as the addition of Grignard reagents to imines with diethyl ether as a model solvent chemrxiv.org. These examples demonstrate the utility of DFT in exploring the energetic profiles and transition states of reactions relevant to ether chemistry, a methodology applicable to investigating the reactivity and transformation of this compound.

Environmental Fate and Remediation of Butyl Ethyl Ether

Environmental Distribution and Persistence

Butyl ethyl ether, also known as ethyl tert-butyl ether (ETBE), is a synthetic chemical compound primarily used as a gasoline additive to increase octane levels and reduce emissions. wikipedia.org Its release into the environment is mainly associated with the production, distribution, and use of gasoline, including spills and leaks from underground storage tanks. epa.govguidechem.comnih.gov

Once released into the subsurface, the behavior of this compound in soil is governed by its physical and chemical properties. It is not expected to adsorb significantly to suspended particles. guidechem.com However, its sorption is anticipated to be higher in soils compared to aquifers, which is attributed to the greater organic carbon content typically found in soil. researchgate.net The interaction between this compound and soil is a crucial factor determining its potential to leach into groundwater.

The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of organic substances in soil. For this compound, reported Koc values range from 9 to 160. nih.gov According to classification schemes, these values suggest that the compound is expected to have moderate to very high mobility in soil. nih.gov The sorption process is exothermic, as indicated by a negative sorption enthalpy (ΔH), suggesting that van der Waals forces and other specific interactions are involved. researchgate.net Due to its vapor pressure, volatilization from both dry and moist soil surfaces may be an important environmental fate process. nih.gov

Soil Partitioning and Mobility of this compound

| Parameter | Value | Implication for Soil Behavior |

|---|---|---|

| Organic Carbon-Water Partition Coefficient (Koc) | 9 - 160 | Moderate to very high mobility in soil nih.gov |

| Sorption Enthalpy (ΔH) | -8 to -32 kJ/mol | Exothermic sorption process researchgate.net |

Due to its high mobility in soil and significant water solubility, this compound is a potential groundwater contaminant. epa.govnih.gov Leaking underground fuel storage tanks are a primary source of contamination. epa.govguidechem.com Once in groundwater, it degrades slowly and can persist, leading to the formation of contaminant plumes. epa.govnih.gov Its aqueous solubility is lower than that of a similar fuel oxygenate, methyl tert-butyl ether (MTBE), which may result in smaller plumes compared to MTBE releases under similar conditions. whiterose.ac.uk However, the solubility of this compound in water increases as the temperature decreases, which could enhance its spreading potential in colder climates. whiterose.ac.uk

In surface water, volatilization is expected to be a rapid removal process due to the compound's high volatility. who.int However, in the context of groundwater, where it is less exposed to the atmosphere, volatilization has a limited influence on its transport. whiterose.ac.ukwho.int this compound is not expected to undergo significant hydrolysis in the environment because it lacks functional groups that are susceptible to this process under typical environmental conditions. nih.gov Monitoring studies have detected this compound in groundwater, particularly at sites associated with gasoline contamination. epa.gov For instance, a survey in California from 2010 to 2013 identified its presence in groundwater at 607 sites. epa.govnih.gov

The environmental mobility and contamination potential of this compound are largely defined by its physical and chemical properties, such as its water solubility, vapor pressure, Henry's Law constant, and octanol-water partition coefficient (Kow). Its resistance to biodegradation and high mobility contribute to its potential to contaminate and persist in both soil and groundwater. epa.govnih.gov

The octanol-water partition coefficient (Kow) indicates a substance's tendency to partition between an organic phase (octanol) and water. A low log Kow value suggests a preference for the aqueous phase and higher mobility in aquatic systems. The average log Kow for this compound has been determined to be 1.48, indicating a relatively low potential for bioaccumulation in aquatic organisms. nih.govepa.gov The dimensionless Henry's Law constant (H), which describes the partitioning between water and air, is comparable to that of MTBE and lower than that of benzene. whiterose.ac.uk This suggests a lower potential for volatilization from the dissolved phase into the gaseous phase compared to benzene, making it less likely to be found in soil gas when the source is dissolved in groundwater. whiterose.ac.uk

Physicochemical Properties Influencing Environmental Mobility of this compound

| Property | Value | Significance |

|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.48 ± 0.0434 epa.gov | Indicates preferential partitioning to water over organic matter, suggesting high mobility in aquatic systems and low bioaccumulation potential. nih.govepa.gov |

| Aqueous Solubility | 1.2 g/100 g wikipedia.org | High solubility facilitates transport in groundwater. nih.gov |

| Vapor Pressure | 124 mmHg at 25°C guidechem.com | High volatility contributes to its presence in the vapor phase. guidechem.com |

| Henry's Law Constant (H) | Comparable to MTBE, lower than Benzene whiterose.ac.uk | Lower potential for volatilization from groundwater compared to benzene. whiterose.ac.uk |

Biodegradation Pathways and Microbial Interactions

Aerobic biodegradation is a significant natural attenuation process for this compound in the environment. whiterose.ac.uknih.gov Microorganisms capable of degrading this compound have been identified in soil and groundwater, using it as a source of carbon and energy or degrading it through cometabolism with other growth substrates like alkanes. whiterose.ac.uknih.gov The degradation process, however, can be slow, contributing to the compound's persistence. whiterose.ac.uknih.gov Microbial consortia isolated from gasoline-polluted soil have demonstrated the ability to completely degrade this compound. oup.comnih.gov

The initial and rate-limiting step in the aerobic biodegradation of this compound is the hydroxylation of the ethoxy carbon. whiterose.ac.uknih.gov This reaction is catalyzed by monooxygenase enzymes, which incorporate an oxygen atom into the molecule. whiterose.ac.uknih.govduke.edu This enzymatic attack cleaves the ether bond, leading to the formation of unstable hemiacetals that spontaneously break down into intermediates such as tert-butyl alcohol (TBA) and acetaldehyde (B116499). whiterose.ac.uknih.gov

Several bacterial strains have been identified that carry out this process. For example, Gordona terrae and Rhodococcus equi can transform this compound into nearly stoichiometric amounts of TBA. oup.com The inhibitory effect of metyrapone on the degradation process in some strains suggests the involvement of a soluble cytochrome P-450 monooxygenase. researchgate.net Genetic studies have identified specific genes responsible for this transformation, including ethB, which is part of the ethRABCD cluster and encodes a cytochrome P450 monooxygenase, and alkB, which encodes alkane hydroxylases. whiterose.ac.uknih.gov The presence of co-contaminants, such as other gasoline components, can either inhibit biodegradation through preferential metabolism or enhance it via cometabolism. whiterose.ac.uknih.govresearchgate.net

Key Enzymes and Genes in Aerobic Biodegradation of this compound

| Enzyme/Gene | Function | Significance |

|---|---|---|

| Monooxygenase | Catalyzes the initial hydroxylation of the ethoxy carbon. whiterose.ac.uknih.gov | Initiates the aerobic degradation pathway by cleaving the ether bond. whiterose.ac.uknih.gov |

| Cytochrome P450 Monooxygenase | A specific type of monooxygenase involved in the cleavage of the ether bond. researchgate.net | Confirmed involvement in several degrading bacterial strains. researchgate.net |

| ethB gene | Encodes a cytochrome P450 monooxygenase. whiterose.ac.uknih.gov | A known genetic facilitator for the transformation of this compound. whiterose.ac.uknih.gov |

| alkB gene | Encodes alkane hydroxylases. whiterose.ac.uknih.gov | Contributes to the degradation, particularly in alkane-oxidizing bacteria. whiterose.ac.uknih.gov |

Aerobic Biodegradation Mechanisms

Formation and Characterization of Metabolic Intermediates (e.g., Acetaldehyde, Tert-Butyl Alcohol)

The aerobic biodegradation of this compound, specifically ethyl tert-butyl ether (ETBE), is initiated by the action of monooxygenase enzymes that hydroxylate the ethoxy carbon. whiterose.ac.uknih.govresearchgate.net This initial enzymatic attack leads to the formation of several metabolic intermediates. The primary and most consistently reported intermediate in the degradation pathway is tert-butyl alcohol (TBA). nih.govwhiterose.ac.uksigmaaldrich.com Studies have shown that ETBE can be stoichiometrically degraded to TBA. nih.gov

Further breakdown of the ether linkage results in the formation of other compounds. These subsequent intermediates include acetaldehyde, tert-butyl acetate (TBAc), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). whiterose.ac.uknih.govresearchgate.net The accumulation and subsequent degradation of these intermediates are critical steps in the complete mineralization of ETBE. In some microbial communities, the degradation of TBA is considered the rate-limiting step, especially when the initial breakdown of ETBE is rapid. researchgate.net In highly efficient consortia, TBA may not be detected as it is consumed quickly after formation. nih.gov

| Metabolic Intermediate | Formation Step | Reference |

| Tert-Butyl Alcohol (TBA) | Primary product from the initial hydroxylation and cleavage of the ether bond in ETBE. | whiterose.ac.uknih.govresearchgate.netnih.gov |

| Acetaldehyde | Formed following the initial hydroxylation of the ethoxy group. | whiterose.ac.uknih.govresearchgate.net |

| Tert-Butyl Acetate (TBAc) | An intermediate formed during the aerobic degradation pathway. | whiterose.ac.uknih.govresearchgate.net |

| 2-hydroxy-2-methyl-1-propanol (MHP) | A product resulting from the further oxidation of TBA. | whiterose.ac.uknih.govresearchgate.netsigmaaldrich.com |

| 2-hydroxyisobutyric acid (2-HIBA) | An intermediate formed from the oxidation of MHP. | whiterose.ac.uknih.govresearchgate.netsigmaaldrich.com |

Genetic Basis of Biodegradation (e.g., ethB, alkB genes)

The genetic foundation for the microbial degradation of ETBE has been linked to specific genes and enzyme systems. A key gene cluster identified in this process is the ethRABCD cluster, found in Gram-positive bacteria like Rhodococcus ruber. whiterose.ac.uknih.govresearchgate.netknaw.nl Within this cluster, the ethB gene is particularly significant as it encodes a cytochrome P450 monooxygenase, the enzyme that initiates the aerobic degradation of ETBE. whiterose.ac.uknih.govresearchgate.netnih.gov The expression of the ethB gene is induced by the presence of ETBE, which interacts with a regulatory protein, EthR. whiterose.ac.uk Consequently, the detection of the ethB gene in aquifer samples is considered a robust function-based indicator of the potential for aerobic ETBE biodegradation at a contaminated site. whiterose.ac.uknih.gov

In addition to the eth gene cluster, alkB-encoding alkane hydroxylases have also been identified as facilitating the transformation of ETBE. whiterose.ac.uknih.govresearchgate.net While the ethB pathway is the best-characterized route for aerobic ETBE biodegradation, it is acknowledged that other, less-characterized pathways may exist, as the absence of this gene does not definitively rule out degradation potential. nih.gov

| Gene | Encoded Enzyme/Function | Role in ETBE Biodegradation | Reference |

| ethB | Cytochrome P450 monooxygenase | Initiates the aerobic degradation of ETBE by incorporating molecular oxygen. | whiterose.ac.uknih.govresearchgate.netwhiterose.ac.uk |

| ethR | Regulatory protein | Interacts with ETBE to induce the expression of the ethABCD gene cluster. | whiterose.ac.ukknaw.nl |

| alkB | Alkane hydroxylase / Alkane monooxygenase | Facilitates the transformation of ETBE, often in organisms that also degrade alkanes. | whiterose.ac.uknih.govresearchgate.net |

Anaerobic Biodegradation Potential and Challenges

The potential for anaerobic biodegradation of this compound is an area of significant interest, particularly because contaminated groundwater environments are often depleted of oxygen. knaw.nl However, research has shown that the anaerobic degradation of ETBE is challenging. The primary known aerobic degradation pathways involve monooxygenase enzymes, such as the one encoded by ethB, which require molecular oxygen to function. nih.govknaw.nlresearchgate.net Consequently, under strictly anaerobic conditions, these pathways are inhibited. nih.govresearchgate.net

Despite these challenges, some limited field and laboratory studies have suggested a potential for ETBE degradation in the absence of oxygen. whiterose.ac.uknih.govresearchgate.net However, specific microorganisms and definitive metabolic pathways supporting anaerobic ETBE biodegradation have not yet been clearly identified. whiterose.ac.uknih.govresearchgate.net This lack of characterized anaerobic pathways remains a significant hurdle for predicting the natural attenuation of ETBE in anoxic plumes and for developing anaerobic bioremediation strategies.

Influence of Co-contaminants on Biodegradation Rates

In real-world contamination scenarios, this compound is typically found as part of a mixture of gasoline components, including other ether oxygenates and hydrocarbons. The presence of these co-contaminants can have a complex and varied influence on the rate of ETBE biodegradation. whiterose.ac.uknih.govresearchgate.net

The effects can be inhibitory, where the presence of more easily metabolized compounds leads to their preferential degradation, thereby consuming available dissolved oxygen and delaying the onset of ETBE breakdown. whiterose.ac.uknih.govresearchgate.net Conversely, the presence of certain co-contaminants, such as alkanes, can enhance ETBE degradation through cometabolism. whiterose.ac.uknih.govplos.org In this process, the enzymes produced by microorganisms to degrade a primary growth substrate (like an alkane) can fortuitously transform ETBE. nih.gov Research from microcosm studies indicates that when ETBE is present in a mixture with other ethers like methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME), ETBE is often biodegraded preferentially. whiterose.ac.ukresearchgate.net

Bioremediation Strategies

Bioremediation of sites contaminated with this compound involves leveraging microbial processes to degrade the compound. The primary strategies employed are bioaugmentation and biostimulation, both of which are aimed at enhancing the rate and extent of biodegradation. whiterose.ac.uknih.govresearchgate.net These approaches are considered cost-effective and environmentally friendly options for treating contaminated soil and groundwater. plos.org

Bioaugmentation is a bioremediation strategy that involves the introduction of specific, pre-selected microorganisms or microbial consortia with known ETBE-degrading capabilities into a contaminated environment. nih.gov This approach is particularly useful at sites where the indigenous microbial population lacks the ability to effectively degrade the contaminant. nih.gov Several microorganisms capable of degrading ETBE have been isolated and characterized, presenting potential candidates for bioaugmentation applications. whiterose.ac.uknih.govresearchgate.net For instance, strains such as Mycolicibacterium sp. strain CH28 have shown significant potential for use in the bioremediation of sites contaminated with gasoline ethers. tandfonline.com The success of bioaugmentation depends on various factors, including the survival and activity of the introduced microbes in the subsurface environment. nih.gov

Biostimulation aims to enhance the degradative activity of the native microbial populations already present at a contaminated site. nih.gov This is typically achieved by adding nutrients, electron acceptors, or other substances that may be limiting microbial growth and metabolism. nih.gov Since the most well-understood pathway for ETBE degradation is aerobic, a common biostimulation technique involves the introduction of oxygen into the subsurface through methods like air sparging. nih.gov In addition to oxygen, the amendment of nutrients such as nitrogen and phosphorus can also stimulate the growth and activity of indigenous ETBE-degrading bacteria. nih.gov Biostimulation can be a highly effective strategy, and in some cases, has been shown to be more efficient than other in-situ remediation treatments for fuel contaminants. nih.gov

Environmental Risk Assessment Methodologies

Environmental risk assessment for chemical compounds like this compound involves a systematic process to evaluate the potential adverse effects on ecosystems and human health. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. For this compound, this entails understanding its physicochemical properties, its sources and pathways of environmental release, its fate and transport in various environmental media, and its potential toxicity to ecological receptors.

Potential discharge of this compound into the environment can occur through industrial emissions, spills, or, if used as a fuel additive, through leaks from storage and transportation systems. nih.gov Monitoring its presence in environmental matrices such as air, water, and soil is crucial for assessing exposure and risk.

Various analytical methods are employed for the detection and quantification of ethers in environmental samples. These methods are often adapted from those developed for more commonly found fuel oxygenates like MTBE and ETBE.

Table 1: Analytical Methods for Monitoring Ether Compounds in Environmental Samples

| Analytical Technique | Sample Matrix | Description | Detection Limits |

|---|---|---|---|

| Gas Chromatography/Mass Spectrometry (GC/MS) | Water, Soil, Air | A robust method that separates volatile compounds and identifies them based on their mass spectrum. Purge-and-trap is a common sample preparation technique. inchem.orgusgs.gov | Can reach nanogram-per-liter (ng/L) or parts-per-trillion levels for ethers like ETBE. usgs.gov |

| Static Headspace Analysis | Water, Soil | An equilibrium-based technique where the volatile compound partitions between the sample and the gas phase (headspace) in a sealed vial before injection into a GC. inchem.orgamecj.comepa.gov | Detection limits in the microgram-per-liter (µg/L) or parts-per-billion range have been reported for MTBE. amecj.com |

| Direct Aqueous Injection | Water | Involves injecting a water sample directly into the gas chromatograph, suitable for water-soluble compounds. inchem.org | Achieves detection levels of 0.1 µg/L for MTBE. inchem.org |

This table is interactive. Users can sort columns to compare different analytical methods.

Regular monitoring using these established methods is essential for tracking the extent of contamination, ensuring compliance with any regulatory limits, and gauging the effectiveness of remediation efforts.

This compound is a volatile organic compound (VOC), meaning it can easily evaporate into the atmosphere. nih.gov Once in the air, VOCs can participate in photochemical reactions with nitrogen oxides (NOx) in the presence of sunlight to form ground-level ozone, a primary component of smog. wikipedia.org The atmospheric fate of this compound is influenced by its reactivity and persistence. For the related compound ETBE, the estimated half-life in the air is approximately two days. epa.gov

The use of ethers as gasoline additives is intended to improve combustion efficiency and reduce emissions of carbon monoxide and other pollutants. openpr.com However, the addition of ethers to fuels can also influence the profile of exhaust emissions. For instance, studies on ETBE blended with diesel fuel have shown a potential to suppress smoke emissions but also a possibility of increasing NOx emissions under certain conditions. openpr.com

Strategies to reduce atmospheric emissions of this compound include:

Vapor Recovery Systems: Implementing systems at industrial facilities and fueling stations to capture vapors during storage and transfer.

Leak Detection and Repair (LDAR): Programs to identify and fix leaks in equipment such as tanks, pipes, and valves.

Alternative Formulations: Research and development of alternative fuel additives or fuel blends with lower volatility or reduced potential for harmful emissions.

One of the most significant environmental risks associated with fuel ethers is the contamination of groundwater, primarily from leaking underground storage tanks (LUSTs). nih.govepa.govepa.gov Experience with MTBE and ETBE has demonstrated that these compounds can pose a substantial threat to drinking water resources. epa.govclu-in.org

The risk of groundwater contamination is governed by the chemical's physical and chemical properties. Ethers like this compound are generally more soluble in water and less prone to sorbing (sticking) to soil particles compared to other gasoline components like benzene. epa.govknowyourh2o.com This high mobility allows them to travel quickly and extensively with groundwater flow, potentially creating large and persistent contaminant plumes. nih.gov

For instance, a survey in the United States reported an average detection rate of 18% for ETBE in groundwater samples from sites with known gasoline contamination. nih.govepa.gov In California, between 2010 and 2013, ETBE was detected at 607 groundwater sites, with most contamination attributed to LUSTs. nih.gov

Table 2: Physicochemical Properties Influencing Groundwater Mobility of Selected Ethers

| Compound | Molecular Formula | Water Solubility | Log Kow (Octanol-Water Partition Coefficient) |

|---|---|---|---|

| n-Butyl ethyl ether | C₆H₁₄O | 6,500 mg/L | ~1.8 (estimated) |

| Ethyl tert-butyl ether (ETBE) | C₆H₁₄O | 12,000 mg/L | 1.92 |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 48,000 mg/L | 0.94 - 1.3 |

Data sourced from references inchem.orgchemister.rufishersci.com. Log Kow is a measure of a chemical's tendency to partition into soil/organic matter versus water. A lower value indicates higher mobility in groundwater.

The properties shown in the table indicate that this compound, like other fuel ethers, has characteristics that favor its transport in groundwater, posing a significant risk to water supplies if a release occurs.

Cleaning up sites contaminated with this compound requires effective remediation strategies tailored to the site's specific conditions and the chemical's properties. Several technologies, largely developed from experience with MTBE and ETBE contamination, are applicable. epa.govpdhonline.com

Table 3: Remediation Technologies for Ether-Contaminated Sites

| Technology | Category | Principle of Operation | Applicability & Limitations |

|---|---|---|---|

| Pump and Treat | Ex-situ | Groundwater is extracted and treated above ground using methods like air stripping or granular activated carbon (GAC). | Effective for hydraulic containment of plumes. Can be slow and costly for complete restoration. GAC is less efficient for ethers due to weak sorption. epa.gov |

| Soil Vapor Extraction (SVE) | In-situ | A vacuum is applied to the soil to induce the flow of air and remove volatile contaminants from the unsaturated (vadose) zone. epa.gov | Effective for volatile compounds in permeable soils above the water table. |

| Air Sparging | In-situ | Air is injected into the saturated zone to volatilize contaminants, which are then captured by an SVE system. ijert.org | Promotes both volatilization and aerobic biodegradation. Can be more effective than pump-and-treat. ijert.org |

| In-Situ Bioremediation | In-situ | Microorganisms in the subsurface are stimulated (e.g., by adding oxygen) to degrade contaminants. Bioaugmentation (adding specific microbes) may also be used. | A cost-effective and sustainable approach. Aerobic conditions are generally more effective for ether degradation. Can be limited by site geology and geochemistry. ijert.orgresearchgate.net |

| In-Situ Chemical Oxidation (ISCO) | In-situ | Strong chemical oxidants (e.g., ozone, peroxide, persulfate) are injected into the subsurface to destroy contaminants. erm.com | Can rapidly reduce high contaminant concentrations. Requires careful handling of chemicals and may be affected by soil properties. |